3-{1-Azabicyclo[1.1.0]butan-3-yl}-1-(diphenylmethyl)azetidin-3-ol
Description
This compound features a 1-azabicyclo[1.1.0]butane core fused to an azetidin-3-ol moiety substituted with a diphenylmethyl group. The bicyclo[1.1.0] system introduces significant ring strain (bond angle distortion and torsional stress), which enhances reactivity for strain-release transformations . Azetidines, such as the 3-ol derivative here, are prized in medicinal chemistry for their improved pharmacokinetic (PK) properties, including metabolic stability and bioavailability, compared to larger heterocycles like piperidines .
Properties
Molecular Formula |
C19H20N2O |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-(1-azabicyclo[1.1.0]butan-3-yl)-1-benzhydrylazetidin-3-ol |
InChI |
InChI=1S/C19H20N2O/c22-19(18-11-21(18)12-18)13-20(14-19)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,22H,11-14H2 |
InChI Key |
XCFZZZQMRMULOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(N1C2)C3(CN(C3)C(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-Azabicyclo[1.1.0]butan-3-yl}-1-(diphenylmethyl)azetidin-3-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the azabicyclo[1.1.0]butane core, followed by functionalization to introduce the azetidin-3-ol moiety. Key steps may include:
Formation of the Azabicyclo[1.1.0]butane Core: This can be achieved through a [3+2] cycloaddition reaction involving a suitable azide and an alkyne.
Functionalization: The azabicyclo[1.1.0]butane core is then functionalized to introduce the diphenylmethyl group and the azetidin-3-ol moiety. .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of scalable reaction conditions, such as high-pressure reactors for cycloaddition reactions and continuous flow systems for functionalization steps .
Chemical Reactions Analysis
Types of Reactions
3-{1-Azabicyclo[1.1.0]butan-3-yl}-1-(diphenylmethyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-{1-Azabicyclo[1.1.0]butan-3-yl}-1-(diphenylmethyl)azetidin-3-ol is a complex organic compound that features a unique bicyclic structure. It is of interest because of its potential applications in medicinal chemistry and organic synthesis. The presence of both azabicyclo and azetidinyl groups in its structure gives it unique chemical properties, making it a valuable target for synthetic chemists.
Scientific Research Applications
- Medicinal Chemistry The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
- Organic Synthesis It serves as a valuable intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
- Biological Studies The compound can be used to study the effects of strained ring systems on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The strained ring systems in the compound can facilitate binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
This compound is unique due to the combination of its bicyclic and azetidinyl structures, which impart distinct chemical properties and reactivity. This makes it a valuable compound for exploring new synthetic methodologies and potential therapeutic applications.
| Compound | Uniqueness |
|---|---|
| 1-Azabicyclo[1.1.0]butane | A structurally related compound with similar reactivity but lacking the diphenylmethyl and azetidin-3-ol groups. |
| Azetidine | A simpler four-membered ring compound that shares some structural features but lacks the bicyclic system. |
| This compound | Unique due to the combination of its bicyclic and azetidinyl structures, which impart distinct chemical properties and reactivity. This makes it a valuable compound for exploring new synthetic methodologies and potential therapeutic applications. |
Mechanism of Action
The mechanism of action of 3-{1-Azabicyclo[1.1.0]butan-3-yl}-1-(diphenylmethyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The strained ring systems in the compound can facilitate binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Strain
Target Compound
- Core : 1-Azabicyclo[1.1.0]butane ([1.1.0] system).
- Strain : High due to fused three- and four-membered rings. This strain drives ring-opening reactions to form functionalized azetidines .
L-703606 (from )
- Core : 1-Azabicyclo[2.2.2]octane ([2.2.2] system).
- Strain : Minimal; the [2.2.2] system is less strained, leading to greater stability but lower reactivity. Used in neuroligand studies due to its rigidity .
Quinuclidin-3-ol ()
- Core : 1-Azabicyclo[2.2.2]octan-3-ol.
- Strain : Negligible. The hydroxyl group enhances hydrogen-bonding capacity, making it a precursor for chiral catalysts .
Key Difference : The target’s [1.1.0] core enables unique reactivity (e.g., strain-release alkylation), while [2.2.2] systems are preferred for stable scaffolds .
Substituent Effects
Target Compound
- Substituents : Diphenylmethyl (lipophilic) and azetidin-3-ol (polar).
- Impact : The diphenylmethyl group may improve blood-brain barrier penetration but could increase CYP450 metabolism risk. The hydroxyl group offers hydrogen-bonding sites for target engagement .
3-(tert-Butyl)-1-methoxyazabicyclo[1.1.0]butane ()
- Substituents : tert-Butyl (bulky) and methoxy (electron-withdrawing).
- Impact : The tert-butyl group stabilizes the bicyclic core against ring-opening, while methoxy directs electrophilic substitutions .
SR140333 ()
- Substituents : Dichlorophenyl and isopropoxyphenylacetyl.
- Impact : Chlorine atoms enhance binding affinity to G-protein-coupled receptors (GPCRs) but reduce solubility .
Key Difference : The target’s diphenylmethyl group balances lipophilicity and steric bulk, whereas halogenated analogs prioritize target affinity .
Target Compound
Likely synthesized via strain-release functionalization :
Lithiation of 1-azabicyclo[1.1.0]butane (ABB) using s-BuLi in flow reactors (0°C, THF) .
Trapping with a diphenylmethyl electrophile (e.g., aldehyde/ketone).
Ring-opening to form the azetidin-3-ol moiety .
Alkylated ABBs ()
- Method : Direct alkylation using Grignard reagents (e.g., tert-butyl MgBr).
- Conditions : THF/Et₂O, 0–25°C, 1–12 hours. Yields 50–85% .
Key Difference : Flow synthesis (target) improves yield and reduces side reactions compared to batch methods .
Biological Activity
The compound 3-{1-Azabicyclo[1.1.0]butan-3-yl}-1-(diphenylmethyl)azetidin-3-ol , also known as 2,2,3-triphenyl-1-azabicyclo[1.1.0]butane, is a member of the azabicyclo family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C21H17N |
| Molecular Weight | 283.366 g/mol |
| CAS Number | 89030-16-0 |
| LogP | 4.0928 |
| PSA (Polar Surface Area) | 3.010 Ų |
The biological activity of this compound is primarily attributed to its interaction with biological receptors and enzymes. Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its structural features allow it to engage with various receptors, leading to potential therapeutic applications.
Pharmacological Studies
- Neuropharmacology : Studies have shown that derivatives of azabicyclo compounds exhibit significant effects on neurotransmitter release and receptor modulation. For example, certain azabicyclo compounds have been linked to increased dopamine levels in animal models, suggesting potential use in treating disorders like Parkinson's disease .
- Antimicrobial Activity : Preliminary investigations indicate that this compound may possess antimicrobial properties. In vitro studies revealed activity against several bacterial strains, though further research is required to elucidate the mechanisms involved .
- Cytotoxicity : A study evaluating the cytotoxic effects of similar azetidine derivatives demonstrated significant inhibition of cancer cell proliferation in various cancer lines, indicating that this compound may also have anticancer potential .
Case Study 1: Neuroprotective Effects
A study conducted by Baran et al. explored the neuroprotective effects of azabicyclo compounds in models of neurodegeneration. Results indicated that treatment with these compounds led to reduced neuronal death and improved cognitive function in rodent models of Alzheimer's disease .
Case Study 2: Antimicrobial Efficacy
Research published in the Journal of Chemical Research evaluated the antimicrobial efficacy of various azabicyclo derivatives, including this compound. The findings showed promising results against Gram-positive bacteria, warranting further investigation into its clinical applications .
Q & A
Q. What are the primary synthetic routes for accessing 3-{1-azabicyclo[1.1.0]butan-3-yl}-1-(diphenylmethyl)azetidin-3-ol?
The compound is synthesized via strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). A key method involves lithiation of ABBs using s-BuLi in flow reactors, followed by trapping with electrophiles like aldehydes or ketones. Telescoped flow synthesis (0°C, THF solvent) enables rapid lithiation and trapping, yielding C3-functionalized ABBs with higher efficiency than batch processes . The diphenylmethyl group is introduced via nucleophilic substitution or alkylation of azetidine precursors.
Q. How is the stereochemical integrity of the azetidine ring maintained during synthesis?
Steric hindrance from the diphenylmethyl group reduces epimerization risks during azetidine ring formation. Reaction conditions (e.g., low temperature, short residence times in flow reactors) minimize thermal decomposition. Characterization by -NMR and -NMR confirms stereochemistry, with distinct splitting patterns for axial/equatorial protons .
Q. What analytical techniques are used to confirm the structure of this compound?
Standard protocols include:
- NMR spectroscopy : To resolve stereochemistry and confirm substitution patterns (e.g., diphenylmethyl proton signals at δ 7.2–7.4 ppm).
- Mass spectrometry (HRMS) : For molecular weight validation.
- X-ray crystallography : Resolves ambiguities in bicyclic and azetidine ring conformations .
Advanced Research Questions
Q. How do strain-release reactions of ABBs enable functionalization of the azetidine ring?
The strained C3–N bond in ABBs undergoes cleavage under nucleophilic/electrophilic conditions, releasing ~50 kcal/mol of strain energy. For example, reaction with electrophiles (e.g., ClCOEt, TfO) generates N-substituted 3-ethylideneazetidines via ring-opening and re-closure. The diphenylmethyl group stabilizes intermediates through steric and electronic effects, directing regioselectivity .
Q. What strategies optimize direct alkylation of ABBs to introduce complex substituents?
Alkylation with Grignard reagents (e.g., cyclopropylmagnesium bromide) in THF at −78°C achieves C3 functionalization. Sterically hindered reagents (e.g., adamantylzinc bromide) require elevated temperatures (0–25°C) and extended reaction times (12–24 hrs). Yields correlate with reagent nucleophilicity and ABB activation via lithiation .
Q. How can conflicting data on reaction yields (e.g., flow vs. batch synthesis) be reconciled?
Discrepancies arise from differences in reaction control (e.g., temperature gradients in batch reactors vs. precise mixing in flow systems). For ABB lithiation, flow reactors achieve >80% yield using 3 equiv. s-BuLi at 0°C, whereas batch methods require excess reagent (−78°C) and yield <60% . Reproducibility requires strict adherence to reported protocols and validation via kinetic studies.
Q. What role does the diphenylmethyl group play in modulating pharmacological properties?
While direct bioactivity data for this compound is limited, structurally analogous ligands (e.g., L-703606) show that diphenylmethyl groups enhance binding to G-protein-coupled receptors (GPCRs) via hydrophobic interactions and π-stacking. Computational docking studies suggest similar interactions with acetylcholine-binding proteins, warranting further SAR exploration .
Methodological Recommendations
- Synthesis : Prioritize flow chemistry for ABB lithiation to maximize yield and reproducibility.
- Characterization : Combine NMR with X-ray crystallography to resolve stereochemical ambiguities.
- Functionalization : Screen electrophiles under inert conditions to avoid side reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
